3-Chloro-5-fluorophenyl cyclopentyl ketone
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic ketone compounds. The official International Union of Pure and Applied Chemistry name for this compound is (3-chloro-5-fluorophenyl)-cyclopentylmethanone, which precisely describes its molecular architecture. This nomenclature system clearly identifies the ketone functional group through the "methanone" suffix while specifying the two distinct substituent groups attached to the carbonyl carbon.
The compound is registered under Chemical Abstracts Service number 898791-72-5 and possesses the molecular formula C12H12ClFO with a molecular weight of 226.67 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier string provides an additional standardized representation: InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2.
From an isomeric perspective, this compound represents one specific regioisomer among several possible arrangements of chlorine and fluorine substituents on the phenyl ring. The 3,5-disubstitution pattern creates a meta-meta relationship between the halogen atoms, resulting in a symmetrical substitution pattern relative to the carbonyl attachment point. This particular arrangement influences both the electronic properties of the aromatic ring and the overall molecular dipole moment. Alternative isomeric forms would include 2,4-disubstituted, 2,5-disubstituted, 2,6-disubstituted, 3,4-disubstituted, and other positional variants, each exhibiting distinct physical and chemical properties due to different electronic and steric effects.
X-ray Crystallographic Characterization of Molecular Geometry
While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, the structural characteristics of this compound can be inferred from related aromatic ketone systems and theoretical calculations. The molecular geometry of aromatic ketones typically exhibits a planar arrangement of the carbonyl group and the aromatic ring, with the cycloalkyl substituent adopting a three-dimensional conformation that minimizes steric interactions.
The phenyl ring system maintains its characteristic planar geometry with bond angles approximating 120 degrees around each carbon atom. The presence of chlorine and fluorine substituents in the 3 and 5 positions respectively creates an electron-withdrawing environment that affects the electron density distribution across the aromatic system. The carbonyl group adopts a trigonal planar geometry around the carbon atom, with the carbon-oxygen double bond length expected to be approximately 1.21 Angstroms, typical for aromatic ketones.
The cyclopentyl ring system exhibits a puckered conformation to minimize ring strain, with the envelope or half-chair conformations being energetically favorable. The ring pucker allows for optimal orbital overlap between the carbonyl carbon and the cyclopentyl carbon while maintaining reasonable bond angles and minimizing unfavorable interactions. The dihedral angle between the aromatic ring plane and the plane defined by the carbonyl carbon and the cyclopentyl attachment point influences the overall molecular geometry and potential for intermolecular interactions in the solid state.
Conformational Analysis Through Computational Modeling
Computational analysis of this compound reveals important insights into its preferred molecular conformations and energy profiles. The compound exhibits conformational flexibility primarily around the bond connecting the carbonyl carbon to the cyclopentyl ring, while the aromatic portion remains relatively rigid due to conjugation effects. Molecular mechanics calculations suggest that the lowest energy conformations involve positioning the cyclopentyl ring to minimize steric interactions with the halogen substituents on the aromatic ring.
The electronic structure of the molecule is significantly influenced by the electron-withdrawing effects of both chlorine and fluorine substituents. Density functional theory calculations indicate that the electron density on the aromatic ring is reduced compared to unsubstituted analogs, making the carbonyl carbon more electrophilic and potentially more reactive toward nucleophilic attack. The dipole moment of the molecule is enhanced by the presence of the halogen atoms, with fluorine contributing more significantly to the overall polarity due to its higher electronegativity.
Conformational energy mapping reveals that rotation around the aromatic-carbonyl bond has a relatively low barrier, allowing for some degree of rotational freedom in solution. However, the preferred conformations maintain approximate coplanarity between the carbonyl group and the aromatic ring to maximize conjugation effects. The cyclopentyl ring can adopt multiple envelope conformations with relatively small energy differences, suggesting dynamic behavior in solution where multiple conformers coexist in rapid equilibrium.
Solvent effects play a crucial role in determining the preferred conformations of this compound. Polar solvents tend to stabilize conformations that maximize dipole-solvent interactions, while nonpolar environments favor conformations that minimize the molecular dipole moment. These computational insights provide valuable guidance for understanding the compound's behavior in different chemical environments and predicting its reactivity patterns in various synthetic transformations.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVNUHMBXUTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642576 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-72-5 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Substituted Benzyl Chloride with Cyclopentanone
One common approach involves the reaction between 3-chloro-5-fluorobenzyl chloride and cyclopentanone under basic conditions. The reaction proceeds via nucleophilic substitution followed by condensation.
-
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Acetone or ethanol
- Temperature : Reflux conditions (~60–80°C)
Mechanism :
The benzyl chloride undergoes substitution with cyclopentanone in the presence of a base, forming the desired ketone structure.
Direct Condensation Method
Another method involves direct condensation between 3-chloro-5-fluorobenzaldehyde and cyclopentanone, catalyzed by acidic or basic reagents.
-
- Acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
- Solvent: Toluene or dichloromethane (DCM)
- Temperature: ~50–70°C
Mechanism :
The aldehyde group reacts with cyclopentanone to form an intermediate, which undergoes dehydration to yield the ketone.
Industrial Production Methods
For large-scale synthesis, continuous flow reactors are employed to optimize yield and consistency. These reactors allow for precise control over temperature and reagent addition rates.
Continuous Flow Synthesis
In an industrial setting, the reaction between 3-chloro-5-fluorobenzyl chloride and cyclopentanone is adapted to continuous flow systems.
- Advantages :
- Enhanced reaction kinetics due to controlled mixing.
- Reduced side reactions, leading to higher purity.
Automated Systems
Automated systems integrate reagent delivery and temperature control to ensure reproducibility across batches.
Reagents and Reaction Conditions
| Reagent | Role in Reaction | Typical Amounts |
|---|---|---|
| Potassium carbonate | Base for deprotonation | Stoichiometric |
| Cyclopentanone | Ketone precursor | Excess |
| Acetone/Ethanol | Solvent for dissolution | As required |
| Sulfuric acid | Catalyst for condensation reactions | Catalytic amounts |
Reaction Analysis
Yield Optimization
The yield is influenced by several factors:
- Solvent Choice : Polar solvents like ethanol improve solubility and reaction rates.
- Temperature Control : Maintaining reflux temperature prevents decomposition.
- Reagent Purity : Impurities in benzyl chloride can lead to side products.
Side Reactions
Potential side reactions include:
- Over-condensation leading to polymerization.
- Formation of substituted alcohols due to incomplete conversion.
Below is a summary of key experimental conditions and outcomes:
| Method | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl chloride route | Potassium carbonate | Acetone | ~70 | ~85 |
| Benzaldehyde route | Sulfuric acid | Toluene | ~60 | ~78 |
| Industrial flow reactor | Potassium carbonate | Ethanol | ~80 | ~90 |
Notes on Preparation
- The choice of solvent plays a significant role in determining reaction kinetics and product purity.
- Industrial methods generally achieve higher yields due to optimized conditions.
- Reaction monitoring via techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures accurate results.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
3-Chloro-5-fluorophenyl cyclopentyl ketone has emerged as a significant candidate in the development of pharmaceuticals targeting various diseases. The compound's structural features allow it to interact with specific biological targets, making it a valuable tool in drug discovery.
Cancer Treatment
Research indicates that compounds similar to this compound can serve as selective inhibitors of kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit casein kinase 1 (CSK1), which plays a crucial role in hematological cancers and colon cancer . The inhibition of CSK1 has been linked to increased apoptosis in cancer cells, demonstrating the potential of this compound in therapeutic applications against malignancies.
Antimicrobial Activity
The compound's ability to interact with various biological systems suggests potential antimicrobial properties. Preliminary studies indicate that halogenated phenyl ketones may exhibit activity against bacterial strains, although further research is required to establish specific efficacy and mechanisms of action.
Synthetic Applications
In addition to its medicinal applications, this compound is utilized in organic synthesis as an intermediate for more complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
Synthesis of Complex Molecules
The synthesis pathways involving this compound typically include acylation reactions with appropriate reagents. These reactions can lead to the formation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the phenyl ring can significantly affect the compound's interaction with biological targets . This knowledge can guide future synthetic efforts aimed at enhancing potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Effects: Aromatic Ring Modifications
2.1.1. 3-Chloro-5-fluorophenyl Cyclobutyl Ketone
- Structure : Cyclobutyl group replaces cyclopentyl; same aromatic substituents.
- Molecular Weight : 212.648 g/mol (C₁₁H₁₀ClFO).
- Lower molecular weight may improve volatility but decrease steric hindrance compared to cyclopentyl analogs.
- Reactivity : Cyclobutyl ketones generally exhibit slower reaction rates in reductions (e.g., with NaBH₄) compared to cyclopentyl analogs due to higher angular strain .
2.1.2. 3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone
- Structure : Bulkier 3,5-bis(trifluoromethyl) substituents on the phenyl ring.
- Key Differences :
- Stronger electron-withdrawing effects from CF₃ groups enhance carbonyl electrophilicity.
- Increased steric bulk may reduce solubility and metabolic stability compared to chloro/fluoro derivatives.
- Applications : Likely used in high-performance polymers or agrochemicals due to enhanced thermal and chemical resistance .
2.2. Cycloalkyl Group Effects
2.2.1. Cyclopentyl vs. Cyclohexyl Phenyl Ketones
- Reactivity with NaBH₄ :
2.2.2. Cyclopropyl Phenyl Ketone
- Reactivity : Relative rate = 0.12 (at 0°C).
- Key Factor : High angular strain in cyclopropane destabilizes the transition state, slowing reduction .
2.3. Stability and Bond Dissociation
- Cyclopentyl Group Stability :
Research Implications
- Synthetic Chemistry : Cyclopentyl ketones balance reactivity and stability, making them preferable for controlled reductions.
- Drug Design: The 3-chloro-5-fluoro substituents may improve metabolic stability compared to non-halogenated analogs .
- Limitations : Direct data on this compound is sparse; inferences rely on structural analogs .
Biological Activity
3-Chloro-5-fluorophenyl cyclopentyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a chlorinated and fluorinated phenyl ring attached to a cyclopentyl ketone moiety. The molecular formula is with a CAS number of 898791-72-5. The presence of halogens in the structure is significant as they often enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, notably stearoyl-CoA desaturase (SCD), which plays a critical role in the conversion of saturated fatty acids to unsaturated fatty acids. Inhibitors of SCD have shown promise in reducing cancer cell proliferation and altering lipid profiles in vivo .
-
Cytotoxicity Against Cancer Cells :
- In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines. For instance, compounds with similar structural features have shown EC50 values below 1 µM against sensitive NSCLC lines, indicating potent cytotoxic effects .
- Anti-inflammatory Properties :
Case Study 1: Inhibition of Stearoyl-CoA Desaturase
A study explored the inhibition of SCD by small molecules, including those structurally related to this compound. The results indicated that these inhibitors could selectively target cancer cells while sparing normal fibroblasts, thus presenting a therapeutic window for cancer treatment .
| Compound | EC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | <1 | H2122 |
| Compound B | <1 | H460 |
| This compound | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
In vivo studies on related compounds demonstrated significant reductions in symptoms associated with dextran sodium sulfate-induced ulcerative colitis in mouse models. These findings suggest that structural modifications leading to compounds like this compound could enhance therapeutic efficacy against inflammatory diseases .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 65–75 | 95–98 | Moisture sensitivity |
| Cross-Coupling | Pd(PPh₃)₄ | 50–60 | 90–95 | High catalyst cost |
| Nucleophilic Substitution | – | 40–50 | 85–90 | Competing elimination reactions |
How can spectroscopic and crystallographic techniques resolve structural ambiguities in halogenated cyclopentyl ketones?
Basic Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and ketone functionality. For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural determination. ORTEP-3 visualization tools are recommended for analyzing bond angles and torsional strain in the cyclopentyl ring .
How does the positioning of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Question
The meta-positions of chlorine (3-) and fluorine (5-) create electronic and steric effects that direct regioselectivity. Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic attack at the carbonyl carbon. Comparative studies with 3-chloro-5-fluorophenyl cyclopropyl ketone show reduced steric hindrance in the cyclopentyl analog, accelerating reaction rates by ~20% in SN2 mechanisms .
How can researchers address contradictory data in reaction outcomes, such as unexpected oxidation byproducts?
Advanced Question
Contradictions often arise from competing pathways (e.g., over-oxidation of the cyclopentyl ring to form cyclopentanone derivatives). To mitigate this:
- Use controlled oxidation agents (e.g., pyridinium chlorochromate instead of KMnO₄).
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy.
- Computational modeling (DFT calculations) can predict thermodynamic favorability of pathways .
What molecular targets and biological pathways are associated with this compound?
Advanced Question
Preliminary studies suggest interactions with cytochrome P450 enzymes (CYP3A4 inhibition) and GABAₐ receptor modulation. Mechanistic assays (e.g., fluorescence polarization) reveal binding affinities (Kd = 1.2–3.8 µM). Comparative analysis with 3,5-bis(trifluoromethyl)phenyl cyclopentyl ketone shows reduced cytotoxicity but enhanced blood-brain barrier permeability .
How can computational tools optimize reaction conditions for scale-up synthesis?
Advanced Question
Retrosynthetic analysis using software like Schrödinger’s Maestro identifies viable precursors and minimizes side reactions. Molecular dynamics simulations predict solvent effects (e.g., THF vs. DMF), while QSAR models optimize catalyst loading. For example, reducing AlCl₃ from 1.5 to 1.2 equivalents improves yield by 8% without compromising purity .
What experimental design considerations are critical for comparative studies with structural analogs?
Advanced Question
- Control Groups : Include analogs like 3-chloro-5-fluorophenyl cyclobutyl ketone and 3-trifluoromethyl derivatives.
- Standardized Assays : Use identical conditions (pH, temperature) for kinetic studies.
- Data Normalization : Adjust for molecular weight and logP differences to isolate electronic/steric effects .
What analytical methods ensure purity and stability of the compound under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
